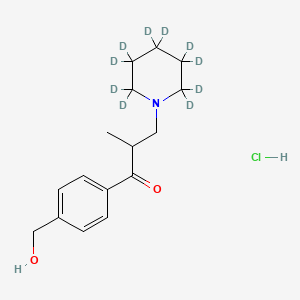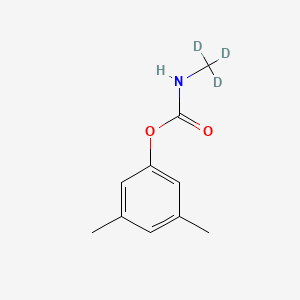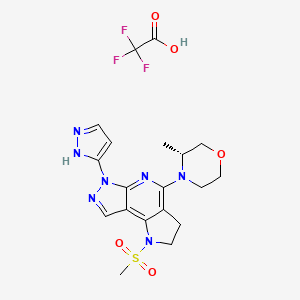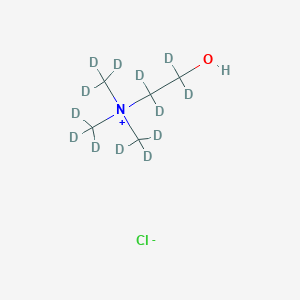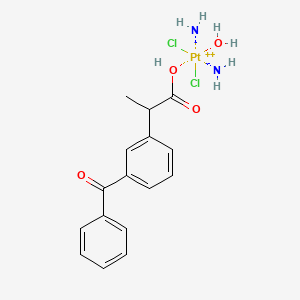
Antitumor agent-37
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-37 is a compound known for its potent anti-proliferative and anti-metastasis activities. It induces serious DNA damage, leading to high expression of γ-H2AX and p53, and promotes apoptosis of tumor cells through the mitochondrial apoptotic pathway involving Bcl-2, Bax, and caspase3 .
準備方法
The synthesis of Antitumor agent-37 involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific laboratory or industrial setup. general methods include the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the compound .
化学反応の分析
Antitumor agent-37 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Antitumor agent-37 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of chemical reactions and to develop new synthetic methodologies.
Biology: It is used to study the cellular and molecular mechanisms of cancer and to develop new therapeutic strategies.
Medicine: It is used in preclinical and clinical studies to evaluate its efficacy and safety as an anticancer agent.
Industry: It is used in the development of new anticancer drugs and in the production of diagnostic and therapeutic agents .
作用機序
Antitumor agent-37 exerts its effects by inducing serious DNA damage, leading to high expression of γ-H2AX and p53. It promotes apoptosis of tumor cells through the mitochondrial apoptotic pathway involving Bcl-2, Bax, and caspase3. Additionally, it significantly improves immune response by restraining the expression of PD-L1 to increase CD3+ and CD8+ T infiltrating cells in tumor tissues .
類似化合物との比較
Antitumor agent-37 can be compared with other similar compounds, such as:
Cisplatin: A platinum-based compound used in chemotherapy.
Paclitaxel: A microtubule-stabilizing agent used in cancer treatment.
These comparisons highlight the uniqueness of this compound in terms of its mechanism of action, molecular targets, and therapeutic potential.
特性
分子式 |
C16H20Cl2N2O4Pt |
|---|---|
分子量 |
570.3 g/mol |
IUPAC名 |
azanide;2-(3-benzoylphenyl)propanoic acid;dichloroplatinum(2+);hydrate |
InChI |
InChI=1S/C16H14O3.2ClH.2H2N.H2O.Pt/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;;;;;;/h2-11H,1H3,(H,18,19);2*1H;3*1H2;/q;;;2*-1;;+4/p-2 |
InChIキー |
KFCZSVKUOGQBQD-UHFFFAOYSA-L |
正規SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.[NH2-].[NH2-].O.Cl[Pt+2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




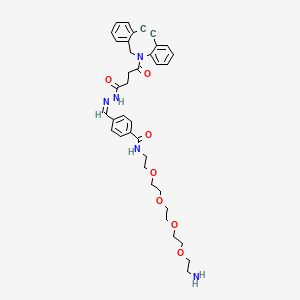
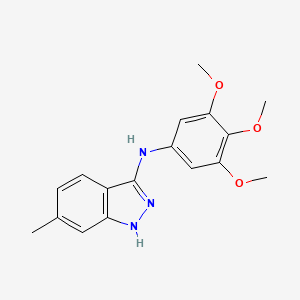


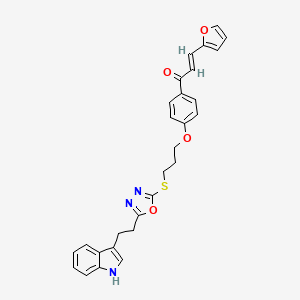


![3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B12414482.png)
